tert-Butyl spiro[indole-3,4'-piperidine]-1'-carboxylate
Overview
Description
tert-Butyl spiro[indole-3,4’-piperidine]-1’-carboxylate: is a spirocyclic compound that features a unique three-dimensional structure. This compound belongs to the class of spiroindoles, which are known for their significant biological activities and applications in medicinal chemistry. The spirocyclic framework provides rigidity and three-dimensionality, making it an attractive scaffold for drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl spiro[indole-3,4’-piperidine]-1’-carboxylate typically involves multiple steps, including the formation of the spirocyclic core. One efficient method involves the use of dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate, followed by demethylation . The key steps are as follows:
Formation of the substituted oxindole: Ethyl 4-aminobenzoate is treated with tert-butyl hypochlorite, ethyl (methylthio) acetate, and triethylamine, followed by dilute hydrochloric acid to give substituted 3-methylthiooxindole.
Reductive desulfurization: The substituted 3-methylthiooxindole is subjected to reductive desulfurization using Raney nickel to obtain the target oxindole.
Dianion alkylation and cyclization: The oxindole undergoes dianion alkylation and cyclization to form the spirocyclic oxindole.
Demethylation: The final step involves demethylation to yield tert-Butyl spiro[indole-3,4’-piperidine]-1’-carboxylate.
Industrial Production Methods
Industrial production methods for tert-Butyl spiro[indole-3,4’-piperidine]-1’-carboxylate are designed to be scalable and efficient. These methods often involve optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl spiro[indole-3,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
tert-Butyl spiro[indole-3,4’-piperidine]-1’-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antitumor, and antiviral properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of tert-Butyl spiro[indole-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to three-dimensional protein targets with high affinity. This binding can modulate the activity of enzymes, receptors, or other proteins involved in disease pathways. For example, it may inhibit the activity of certain kinases or interfere with protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
Spirotryprostatin A and B: Known for their microtubule assembly inhibition.
Pteropodine and Isopteropodine: Modulate muscarinic serotonin receptors.
Horsfiline and Mitraphylline: Exhibit antitumor and antimicrobial activities.
Uniqueness
tert-Butyl spiro[indole-3,4’-piperidine]-1’-carboxylate is unique due to its specific spirocyclic structure, which provides distinct three-dimensionality and rigidity. This uniqueness enhances its binding affinity to protein targets and its potential as a lead compound in drug discovery .
Properties
IUPAC Name |
tert-butyl spiro[indole-3,4'-piperidine]-1'-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-16(2,3)21-15(20)19-10-8-17(9-11-19)12-18-14-7-5-4-6-13(14)17/h4-7,12H,8-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBAHEULGWNDNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C=NC3=CC=CC=C23 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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